S-methyl DM1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

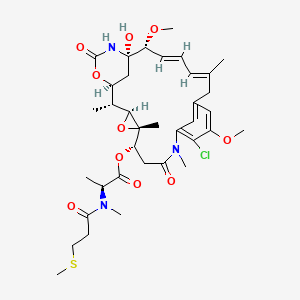

Molecular Formula |

C36H50ClN3O10S |

|---|---|

Molecular Weight |

752.3 g/mol |

IUPAC Name |

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(3-methylsulfanylpropanoyl)amino]propanoate |

InChI |

InChI=1S/C36H50ClN3O10S/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44)/b12-10+,20-11+/t21-,22+,26+,27-,28+,32+,35+,36+/m1/s1 |

InChI Key |

PLYHSTGTQYPYMT-JLZGXKMHSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC)C)\C)OC)(NC(=O)O2)O |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC)C)C)OC)(NC(=O)O2)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Origin of S-methyl DM1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maytansinoids are a class of potent antimitotic agents, first discovered in the 1970s from the Ethiopian shrub Maytenus ovatus.[1][2] Despite demonstrating powerful anti-tumor activity, their systemic toxicity limited their therapeutic potential in clinical trials.[3] This challenge paved the way for their development as payloads in antibody-drug conjugates (ADCs), a strategy designed to deliver the cytotoxic agent directly to cancer cells while minimizing exposure to healthy tissues.

A key development in this field was the synthesis of DM1 (Mertansine), a thiol-containing derivative of maytansine.[4][5] The thiol group provides a reactive handle for stable conjugation to monoclonal antibodies. S-methyl DM1, the subject of this guide, is the thiomethyl derivative of DM1 and has been identified as a principal and highly potent metabolite of DM1-containing ADCs following their internalization and processing within target cells.[6][7] This document provides a comprehensive overview of the origin, discovery, synthesis, and mechanism of action of this compound.

Origin and Discovery

The origin of this compound is multi-faceted, beginning with a natural product, progressing through semi-synthesis, and culminating in its identification as a key in vivo metabolite.

Natural Precursors: Ansamitocins

While maytansinoids were first found in plants, it was later discovered that the true producers are microorganisms.[3] The bacterium Actinosynnema pretiosum produces a family of maytansinoids known as ansamitocins.[3][8] These microbial fermentations serve as the primary source for the maytansinoid core structure used in the synthesis of ADC payloads.[8] The biosynthesis within A. pretiosum is orchestrated by a cluster of genes (asm) that encode a Type I polyketide synthase (PKS) and a series of enzymes for post-PKS modifications, such as methylation, chlorination, and acylation.[9][10][11] The process begins with the starter unit 3-amino-5-hydroxybenzoic acid (AHBA).[10]

Synthetic Modification to DM1

The natural maytansinoid, Ansamitocin P-3, is the starting material for the semi-synthesis of DM1. To make it suitable for antibody conjugation, the N-acetyl group at the N2' position is removed and replaced with a thiol-containing acyl side chain, resulting in DM1 (N²ʹ-deacetyl-N²ʹ-(3-mercapto-1-oxopropyl)-maytansine).[4][12] This modification is critical for creating a stable linkage with an antibody, typically through a maleimide-containing linker to form a thioether bond.[5]

Discovery of this compound as a Metabolite

This compound was discovered during metabolic studies of DM1-containing ADCs.[7] When an ADC like Trastuzumab Emtansine (T-DM1) is internalized by a cancer cell, it is trafficked to the lysosome where the antibody is degraded, releasing the DM1 payload. The free thiol on DM1 can then be methylated by cellular enzymes, forming this compound (N²ʹ-deacetyl-N²ʹ-(3-thiomethyl-1-oxopropyl)-maytansine).[6][12] This thiomethyl derivative was identified as a major, stable, and highly cytotoxic catabolite found in both tumor tissue and the liver in preclinical models.[7]

Experimental Protocols & Synthesis

Production of Maytansinoid Precursors

The production of ansamitocins relies on fermentation technology.

-

Organism: Actinosynnema pretiosum ssp. auranticum ATCC 31565.[9]

-

Medium: A typical production medium is a yeast/malt/glucose (YMG) medium containing 0.4% yeast extract, 1% malt extract, and 0.4% glucose at a pH of 7.3.[9]

-

Process: The bacterium is cultivated under controlled conditions in large-scale fermenters. The ansamitocins, including Ansamitocin P-3, are isolated from the complex fermentation broth using chromatographic techniques.[8] Strategies combining random mutation and metabolic engineering have been employed to enhance production titers.[13]

Synthesis of this compound

The laboratory synthesis of this compound from its precursor, DM1, is a straightforward chemical methylation.

-

Reactants: The thiol-containing maytansinoid DM1 is the starting material.[12]

-

Reagents: An excess of methyl iodide (CH₃I) is used as the methylating agent, and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is used to facilitate the reaction.[12]

-

Solvent: The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF).[12]

-

Procedure: DM1 is dissolved in DMF. DIPEA and methyl iodide are added, and the reaction is stirred, often overnight. The progress can be monitored by HPLC. Upon completion, the this compound product is purified from the reaction mixture using chromatographic methods.[12]

Mechanism of Action

This compound exerts its potent cytotoxic effects through the same mechanism as maytansine and DM1: the disruption of microtubule dynamics.[1][14]

-

Binding to Tubulin: this compound binds to tubulin, the protein subunit of microtubules.[14] It shares a binding site with vinca alkaloids but is significantly more potent.[1][15]

-

Suppression of Microtubule Dynamics: The binding occurs at the tips (plus ends) of microtubules, potently suppressing their dynamic instability.[1] It inhibits both the growth and shortening phases of microtubules, effectively freezing them.[1]

-

Mitotic Arrest: Microtubule dynamics are essential for the formation of the mitotic spindle and the segregation of chromosomes during cell division. By disrupting this process, this compound causes cells to arrest in the G2/M phase of the cell cycle.[1][16]

-

Apoptosis: Prolonged mitotic arrest triggers the intrinsic cell death pathway, leading to apoptosis.[2][16]

Quantitative Data Summary

Studies have shown that this compound retains, and in some cases exceeds, the potent cytotoxicity of its parent compounds.

Table 1: Tubulin/Microtubule Binding Affinity

| Compound | Target | Dissociation Constant (K_D) | Reference |

| This compound | Soluble Tubulin | 0.93 ± 0.22 µmol/L | [12] |

| Maytansine | Soluble Tubulin | 0.86 ± 0.23 µmol/L | [12] |

| This compound | High-Affinity Sites on Microtubules | 0.1 ± 0.05 µmol/L | [12] |

Table 2: In Vitro Potency in MCF7 Breast Cancer Cells

| Compound | Assay | Half-Maximal Inhibitory Conc. (IC₅₀) | Reference |

| This compound | Cell Proliferation | 330 pM | [1] |

| Maytansine | Cell Proliferation | 710 pM | [1] |

| This compound | Mitotic Arrest | 340 pM | [1] |

| Maytansine | Mitotic Arrest | 310 pM | [1] |

These data indicate that this compound binds to tubulin and microtubules with high affinity and is a slightly more potent inhibitor of cell proliferation than maytansine in this cell line.[1][12] Another study concluded that this compound was more potent than maytansine across a panel of several human carcinoma cell lines.[7]

References

- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of Maytansinoids [faculty.washington.edu]

- 4. researchgate.net [researchgate.net]

- 5. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 6. cellmosaic.com [cellmosaic.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. nbinno.com [nbinno.com]

- 9. pnas.org [pnas.org]

- 10. The biosynthetic gene cluster of the maytansinoid antitumor agent ansamitocin from Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The post-polyketide synthase modification steps in the biosynthesis of the antitumor agent ansamitocin by Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Combination of traditional mutation and metabolic engineering to enhance ansamitocin P-3 production in Actinosynnema pretiosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 16. Emtansine (DM1) – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]

S-methyl DM1: A Deep Dive into its Interaction with Tubulin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of S-methyl DM1, a potent anti-mitotic agent, with its molecular target, tubulin. This compound is a derivative of maytansine and the active metabolite of several antibody-drug conjugates (ADCs).[1] Its interaction with tubulin is critical to its mechanism of action, which involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[2] This document summarizes key binding data, details experimental protocols for its characterization, and provides visual representations of the underlying molecular interactions and experimental workflows.

Quantitative Analysis of this compound-Tubulin Binding

The interaction between this compound and tubulin has been characterized by determining its binding affinity for both soluble tubulin dimers and polymerized microtubules, as well as its inhibitory effects on microtubule assembly and cell proliferation.

| Parameter | Value | Target | Method | Reference |

| Dissociation Constant (Kd) | 0.93 ± 0.22 µmol/L | Soluble Tubulin | Intrinsic Fluorescence Quenching | [3][4][5] |

| 0.1 ± 0.05 µmol/L | High-Affinity Sites on Microtubules | Radioligand Binding Assay | [3][6] | |

| 2.2 ± 0.2 µmol/L | Low-Affinity Sites on Microtubules | Radioligand Binding Assay | [3] | |

| Inhibitory Concentration (IC50) | 4 ± 0.1 µmol/L | Microtubule Assembly | Sedimentation Assay | [3][5][7] |

| 330 pM | Cell Proliferation (MCF7 cells) | Cell Viability Assay | [1] | |

| Binding Stoichiometry | ~37 | High-Affinity Sites per Microtubule | Radioligand Binding Assay | [2][3][6] |

| 19 | Molecules bound per microtubule at 100 nmol/L | Radioligand Binding Assay | [3] |

Mechanism of Action: Disruption of Microtubule Dynamics

This compound exerts its potent cytotoxic effects by binding to tubulin and disrupting the dynamic instability of microtubules. This process is crucial for proper mitotic spindle formation and chromosome segregation during cell division. This compound binds to both soluble tubulin heterodimers and, with higher affinity, to the ends of microtubules.[2][3] This binding at the microtubule ends is thought to be responsible for the potent suppression of microtubule dynamics.[3][6] The molecule binds to β-tubulin, leading to the inhibition of both microtubule polymerization and depolymerization, which ultimately results in the stabilization of microtubules in an abnormal state, causing mitotic arrest in the G2/M phase and subsequent apoptosis.[1][8]

Figure 1: Mechanism of this compound-induced apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the binding affinity and kinetics of tubulin-targeting agents like this compound.

Tubulin Binding Assay (Intrinsic Fluorescence Quenching)

This assay measures the binding of a ligand to tubulin by monitoring the quenching of tubulin's intrinsic tryptophan fluorescence upon ligand binding.

Protocol:

-

Reagents: Purified tubulin, PEM buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2), this compound stock solution.

-

Procedure:

-

A fixed concentration of tubulin (e.g., 3 µmol/L) is incubated with varying concentrations of this compound (e.g., 1–8 µmol/L) in PEM buffer.[4][5]

-

The mixture is incubated at 30°C for 45 minutes to reach equilibrium.[4][5]

-

The intrinsic fluorescence of tubulin is measured using a fluorometer with an excitation wavelength of 295 nm and an emission scan from 310 to 360 nm.

-

The change in fluorescence intensity (ΔF) is used to determine the fractional occupancy (α = ΔF/ΔFmax).

-

The dissociation constant (Kd) is calculated by plotting the inverse of the fractional occupancy against the inverse of the free ligand concentration (Lineweaver-Burk plot).[3]

-

Figure 2: Workflow for tubulin binding assay.

Microtubule Polymerization Assay

This assay assesses the effect of a compound on the in vitro assembly of microtubules from purified tubulin. Polymerization can be monitored by the increase in light scattering (turbidity) or by using a fluorescent reporter.

Protocol (Turbidimetric Method):

-

Reagents: Purified tubulin (e.g., 3 mg/mL), GTP (1 mM), General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), glycerol (10%), this compound.[9][10]

-

Procedure:

-

Tubulin is kept on ice to prevent polymerization.[9]

-

In a 96-well plate, tubulin is mixed with GTP, buffer, and either this compound at various concentrations or a vehicle control.[9]

-

The plate is immediately transferred to a spectrophotometer pre-warmed to 37°C.[9]

-

The absorbance at 340 nm is read at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes) to monitor microtubule polymerization.[9]

-

The half-maximal inhibitory concentration (IC50) is determined by plotting the extent of polymerization against the concentration of this compound.

-

Protocol (Fluorescence-Based Method):

-

Reagents: Purified tubulin (e.g., 2 mg/mL), GTP (1 mM), assay buffer, glycerol, a fluorescent reporter like DAPI (4',6-diamidino-2-phenylindole), this compound.[10][11]

-

Procedure:

-

Similar to the turbidimetric method, reagents are mixed on ice.

-

The reaction is initiated by warming to 37°C in a fluorescence plate reader.

-

The fluorescence intensity is measured over time at appropriate excitation and emission wavelengths for the chosen reporter. The incorporation of the fluorescent reporter into the polymerizing microtubules results in an enhanced signal.[11]

-

Data analysis is similar to the turbidimetric method to determine the IC50.

-

Figure 3: General workflow for a microtubule polymerization assay.

Stoichiometry of this compound Binding to Steady-State Microtubules

This method determines the number of this compound molecules bound per microtubule at steady state using a radiolabeled version of the compound.

Protocol:

-

Reagents: Microtubule protein (MAP-rich tubulin, e.g., 3 mg/mL), GTP, PEM buffer, [3H]this compound, glycerol/DMSO cushion.[5]

-

Procedure:

-

Microtubules are assembled to a steady state.

-

The pre-assembled microtubules are then incubated with various concentrations of [3H]this compound for 1 hour.[5]

-

The microtubules are separated from unbound [3H]this compound by centrifugation through a glycerol/DMSO cushion.[5]

-

The amount of sedimented protein and the incorporated radioactivity in the pellet are determined.

-

The stoichiometry of binding (molecules of this compound per microtubule) is calculated based on the microtubule lengths and the amount of protein and radioactivity.[5]

-

Scatchard analysis of the binding data can be used to determine the dissociation constants for high- and low-affinity binding sites.[3][5]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hoelzel-biotech.com [hoelzel-biotech.com]

S-Methyl DM1 vs. Maytansine: A Technical Deep Dive into Cytotoxic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maytansine, a potent microtubule-targeting agent, has long been recognized for its profound anti-cancer properties. However, its clinical application has been hampered by systemic toxicity. This has led to the development of derivatives, such as S-methyl DM1 (Mertansine), which can be conjugated to monoclonal antibodies to form antibody-drug conjugates (ADCs), thereby enabling targeted delivery to tumor cells. This technical guide provides an in-depth comparison of the cytotoxic effects of this compound and its parent compound, maytansine. We will explore their shared mechanism of action, present a quantitative analysis of their cytotoxic potencies, detail relevant experimental protocols, and provide visual representations of key pathways and workflows.

Mechanism of Action: Targeting the Microtubule Network

Both maytansine and this compound exert their cytotoxic effects by disrupting microtubule dynamics, which are crucial for various cellular processes, most notably mitosis.[1][2] Their primary mechanism involves the inhibition of tubulin polymerization.[1][3]

-

Binding to Tubulin: Maytansinoids bind to the vinca domain on β-tubulin, a site also targeted by vinca alkaloids.[1][] This binding prevents the assembly of tubulin dimers into microtubules.

-

Suppression of Microtubule Dynamics: At sub-stoichiometric concentrations, these compounds potently suppress the dynamic instability of microtubules.[5][6] This involves the inhibition of both microtubule growth and shortening, leading to a "frozen" mitotic spindle.[6]

-

Mitotic Arrest and Apoptosis: The disruption of normal microtubule function during cell division activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[5][6] This ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[2]

While sharing a common mechanism, subtle differences exist. This compound has been shown to bind to high-affinity sites on microtubules with a 20-fold stronger affinity than vinblastine.[6]

Figure 1: Signaling pathway of maytansinoid-induced apoptosis.

Quantitative Comparison of Cytotoxicity

The cytotoxic potency of this compound and maytansine has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their efficacy.

| Compound | Cell Line | Assay Type | IC50 | Reference |

| This compound | MCF7 | Proliferation (72h) | 330 pM | [5] |

| Maytansine | MCF7 | Proliferation (72h) | 710 pM | [5] |

| This compound | MCF7 | G2/M Arrest (24h) | 340 pM | [5] |

| Maytansine | MCF7 | G2/M Arrest (24h) | 310 pM | [5] |

| This compound | HCT-15 | Cytotoxicity | 0.750 nM | [7] |

| This compound | A431 | Cytotoxicity | 0.04 nM | [7] |

| Maytansine | BT474 | Cytotoxicity (5 days) | 0.42 nM | [8] |

| Maytansine | BJAB | Cytotoxicity (5 days) | 0.27 nM | [8] |

| Parameter | This compound | Maytansine | Reference |

| Binding to Soluble Tubulin (Kd) | 0.93 µM | 0.86 µM | [9] |

| Binding to Microtubules (Kd) | 0.1 µM (high affinity) | Not explicitly stated | [9] |

| Inhibition of Microtubule Assembly (IC50) | 4 µM | 1 µM | [9] |

Data indicates that this compound is slightly more potent in inhibiting cell proliferation in MCF7 cells compared to maytansine.[5][10] Both compounds induce G2/M arrest at similar concentrations.[5] It is noteworthy that this compound, a metabolite of antibody-maytansinoid conjugates, retains potent cytotoxic activity.[9][11]

Experimental Protocols

In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB)

This protocol is adapted from methodologies described for evaluating maytansinoid cytotoxicity.[5]

-

Cell Plating: Seed cells in a 96-well plate at a density of 2 x 10³ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or maytansine. Include untreated cells as a control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell survival against the log of the compound concentration.

Figure 2: Experimental workflow for an in vitro cytotoxicity assay.

Cell Cycle Analysis by Flow Cytometry

This protocol is based on methods used to determine the G2/M arrest induced by maytansinoids.[5]

-

Cell Treatment: Treat cells with various concentrations of this compound or maytansine for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Microtubule Dynamic Instability Assay

This assay is crucial for understanding the direct impact of the compounds on microtubule behavior.[5]

-

Cell Culture and Transfection: Culture cells (e.g., MCF7) on glass-bottom dishes and transfect with a plasmid encoding a fluorescently tagged microtubule-associated protein (e.g., EGFP-tubulin).

-

Compound Treatment: Incubate the transfected cells with the desired concentration of this compound or maytansine for a specified period (e.g., 5 hours).

-

Live-Cell Imaging: Mount the dish on a temperature-controlled stage of an epifluorescence microscope.

-

Time-Lapse Microscopy: Acquire time-lapse images of individual microtubules at the cell periphery at regular intervals (e.g., every 2 seconds for 2 minutes).

-

Data Analysis: Track the ends of individual microtubules over time to generate life history plots. From these plots, calculate parameters of dynamic instability: growth rate, shortening rate, catastrophe frequency, and rescue frequency.

Figure 3: Suppression of microtubule dynamic instability.

Conclusion

Both this compound and maytansine are highly potent cytotoxic agents that function by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis. Quantitative data suggests that this compound is at least as potent, and in some cases slightly more potent, than its parent compound, maytansine. The high cytotoxicity of this compound is particularly significant as it is a key metabolite of several antibody-drug conjugates in clinical development. This ensures that even after intracellular processing of the ADC, the released payload retains its potent anti-cancer activity. The detailed protocols provided herein offer a framework for the continued investigation and comparison of these and other maytansinoid derivatives in pre-clinical research.

References

- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 5. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mertansine | DM1 | ADC Cytotoxin | Microtubules/Tubulin | TargetMol [targetmol.com]

- 8. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. aacrjournals.org [aacrjournals.org]

The Pharmacokinetics and In Vivo Stability of S-methyl DM1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics, in vivo stability, and mechanism of action of S-methyl DM1, a critical metabolite of antibody-drug conjugates (ADCs) utilizing the cytotoxic agent DM1. This document synthesizes key data from preclinical studies to offer a comprehensive resource for professionals in the field of oncology and drug development.

Introduction to this compound

This compound is the primary and most potent cellular and liver metabolite of ADCs containing the thiol-bearing maytansinoid, DM1, particularly those with disulfide linkers.[1][2] Upon internalization of the ADC into target cancer cells, the linker is cleaved, releasing DM1. Subsequently, DM1 can be metabolized to this compound.[1] This metabolite is of significant interest as it is not merely a breakdown product but a highly potent microtubule inhibitor in its own right, often exhibiting greater cytotoxic activity than the parent maytansine.[1][3] Understanding the pharmacokinetic profile and in vivo stability of this compound is therefore crucial for the design and evaluation of next-generation ADCs.

Pharmacokinetics of DM1 and its Metabolite this compound

While specific pharmacokinetic studies on intravenously administered this compound are not extensively available in public literature, valuable insights can be drawn from the disposition and metabolism studies of its precursor, DM1, in preclinical models, such as Sprague Dawley rats.[4][5]

Following intravenous administration of radiolabeled DM1, radioactivity is rapidly cleared from the blood and extensively distributed to various tissues, including the lungs, liver, kidneys, spleen, heart, and gastrointestinal tract, without significant long-term accumulation.[4][5] The primary route of elimination is through the hepatic-biliary system, with the majority of the dose recovered in the feces.[4][5] Urinary excretion is minimal.[4][5]

Analysis of bile reveals that only a small fraction of DM1 is excreted unchanged. The predominant species are metabolites formed through oxidation, hydrolysis, and, most notably, S-methylation to form this compound, as well as glutathione conjugates.[4] This indicates that the liver plays a central role in the metabolism and clearance of DM1 and the formation of this compound.[4][6]

Table 1: Summary of Preclinical Pharmacokinetic Observations for DM1

| Parameter | Observation in Sprague Dawley Rats | Citation |

| Distribution | Rapid and wide distribution to lungs, liver, kidneys, spleen, heart, and GI tract. | [4][5] |

| Metabolism | Extensive metabolism in the liver. | [4][6] |

| Key Metabolites | This compound, oxidation products, hydrolysis products, glutathione conjugates. | [4] |

| Elimination Route | Primarily hepatic-biliary, with ~46% of the dose recovered in bile over 3 days. | [4][5] |

| Excretion | Majority of the dose recovered in feces (~100% over 5 days); minimal urinary excretion (~5%). | [4][5] |

In Vivo Stability

This compound is considered a stable metabolite of DM1.[2] The in vivo stability of maytansinoid-based ADCs is critically dependent on the linker technology used to conjugate DM1 to the monoclonal antibody.[3] Disulfide linkers are designed to be stable in the systemic circulation but are cleaved in the reducing environment of the cell, releasing DM1 which is then available for metabolism to this compound.[3] Thioether linkers, on the other hand, are generally more stable and release the active payload through lysosomal degradation of the antibody.[3] The metabolism of the released DM1 to this compound is a key activation step, as this compound is a highly potent cytotoxic agent.[1]

Mechanism of Action: Microtubule Disruption and Apoptosis

This compound exerts its potent cytotoxic effects by targeting microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[5][7]

Table 2: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Citation |

| IC50 (Cell Proliferation) | 330 pM | MCF7 | [7] |

| IC50 (Mitotic Arrest) | 340 pM | MCF7 | [5] |

| Kd (Binding to soluble tubulin) | 0.93 µM | Purified bovine brain tubulin | [7][8] |

| Kd (High-affinity binding to microtubules) | 0.1 µM | Purified bovine brain tubulin | [7][8] |

| Suppression of Microtubule Dynamic Instability (at 100 nM) | 84% | In vitro microtubule assay | [7][8] |

This compound binds to tubulin, the protein subunit of microtubules, and potently suppresses microtubule dynamic instability.[7][8] This disruption of microtubule function leads to the arrest of cells in the G2/M phase of the cell cycle and ultimately triggers programmed cell death, or apoptosis.[5][7]

Signaling Pathway for this compound-Induced Apoptosis

The disruption of microtubule dynamics by this compound initiates a signaling cascade that culminates in apoptosis. While the complete pathway is complex and can be cell-type dependent, a key consequence of mitotic arrest is the activation of the intrinsic apoptotic pathway.

Caption: Workflow of ADC action leading to this compound-induced apoptosis.

Experimental Protocols

In Vitro Microtubule Dynamics Assay

This protocol is adapted from methodologies described for studying the effects of maytansinoids on microtubule dynamics.[8][9]

-

Tubulin Preparation: Purified, polymerization-competent tubulin is required. Fluorescently labeled and biotinylated tubulin can be used for visualization.

-

Microtubule Seed Preparation: Stable microtubule "seeds" are prepared by polymerizing tubulin in the presence of a non-hydrolyzable GTP analog, such as GMPCPP. These seeds are then purified by centrifugation.[10]

-

Flow Cell Assembly: A flow cell is constructed using a glass slide and a coverslip, often treated to allow for the attachment of biotinylated components.

-

Seed Immobilization: The flow cell is incubated with an anti-biotin antibody or streptavidin, followed by the introduction of the biotinylated microtubule seeds, which bind to the surface.

-

Dynamics Assay: A solution containing soluble tubulin, GTP, and the test compound (this compound) or vehicle control is introduced into the flow cell.

-

Microscopy and Data Acquisition: Microtubule dynamics (growth, shortening, catastrophe, and rescue events) are visualized using video-enhanced differential interference contrast (DIC) microscopy or total internal reflection fluorescence (TIRF) microscopy for fluorescently labeled microtubules.[5] Time-lapse images are captured.

-

Data Analysis: The lengths of individual microtubules are measured over time to calculate the parameters of dynamic instability.

Quantification of this compound in Biological Matrices by LC-MS/MS

This protocol is a generalized procedure based on published methods for the quantification of maytansinoids and their metabolites.[1][11][12][13]

-

Sample Preparation:

-

To a plasma or serum sample, add an internal standard (e.g., a deuterated analog of this compound).

-

Perform protein precipitation by adding a solvent such as acetonitrile.

-

For ADCs with disulfide linkers, a reduction step (e.g., with TCEP) may be necessary to release DM4, which can then be analyzed alongside its metabolite S-methyl-DM4.[13]

-

Centrifuge to pellet the precipitated proteins.

-

The supernatant can be further purified using solid-phase extraction (SPE) to remove interfering substances.[13]

-

-

Chromatographic Separation:

-

Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18).[1]

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

-

Mass Spectrometric Detection:

-

The HPLC eluent is introduced into a triple quadrupole mass spectrometer.

-

Use electrospray ionization (ESI) in the positive ion mode.

-

Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in the selected reaction monitoring (SRM) mode.

-

-

Quantification:

-

Construct a calibration curve using standards of known this compound concentrations.

-

The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Experimental Workflow for In Vivo Pharmacokinetic Study of DM1

Caption: Workflow for a preclinical pharmacokinetic study of DM1.

Conclusion

This compound is a key, highly potent metabolite of DM1-containing ADCs. Its formation, primarily in the liver, represents a critical step in the bioactivation of these anticancer agents. The potent microtubule-disrupting activity of this compound leads to mitotic arrest and apoptosis in cancer cells. A thorough understanding of the pharmacokinetics of DM1 and the formation and activity of this compound is essential for the rational design of ADCs with optimized efficacy and safety profiles. The experimental protocols outlined in this guide provide a framework for the continued investigation of this important class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Non-Clinical Disposition and Metabolism of DM1, a Component of Trastuzumab Emtansine (T-DM1), in Sprague Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Reconstitution and Imaging of Microtubule Dynamics by Fluorescence and Label-free Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simultaneous Visualization of the Dynamics of Crosslinked and Single Microtubules In Vitro by TIRF Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lambda-cro.com [lambda-cro.com]

- 12. researchgate.net [researchgate.net]

- 13. Sensitive LC-MS/MS quantification of unconjugated maytansinoid DM4 and its metabolite S-methyl-DM4 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Bystander Effect of S-methyl DM1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-methyl DM1, a thiomethyl derivative of the potent microtubule inhibitor maytansine, is a critical payload in the development of antibody-drug conjugates (ADCs).[1][2] Its mechanism of action involves binding to tubulin, suppressing microtubule dynamics, and ultimately inducing mitotic arrest and apoptosis in cancer cells.[3][4][5] A key consideration in the efficacy of ADCs is the "bystander effect," the ability of the cytotoxic payload to diffuse from the target antigen-positive cell and kill neighboring antigen-negative tumor cells.[6][7][8] This phenomenon is particularly crucial in the context of heterogeneous tumors where antigen expression can be varied. This technical guide provides an in-depth investigation into the bystander effect of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows.

Core Mechanism of Action

This compound exerts its cytotoxic effects by disrupting microtubule function. It binds to tubulin and the tips of microtubules, suppressing their dynamic instability.[1][3] This interference with microtubule growth and shortening leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][9] The lipophilicity and cell permeability of the released payload are critical determinants of its ability to mediate a bystander effect.[10][11] While ADCs with non-cleavable linkers that release charged metabolites like lysine-MCC-DM1 exhibit limited to no bystander killing due to poor membrane permeability, payloads that are less charged and more lipophilic are more likely to diffuse across cell membranes and affect adjacent cells.[12][13][14]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the biochemical and cellular activity of this compound.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Cell/System | Reference |

| Binding Affinity to Tubulin (Kd) | 0.93 ± 0.2 µM | Purified tubulin | [1][4] |

| Binding Affinity to Microtubules (High Affinity Sites, Kd) | 0.1 ± 0.05 µM | Purified microtubules | [3][4] |

| Number of High-Affinity Binding Sites per Microtubule | ~37 | Purified microtubules | [1][3] |

| Inhibition of Microtubule Assembly (IC50) | 4 µM | In vitro assembly | [1] |

Table 2: Cellular Activity of this compound in MCF7 Cells

| Parameter | Value | Reference |

| Inhibition of Cell Proliferation (IC50) | 330 pM | [1][3] |

| Mitotic Arrest (IC50) | 330 pM | [3] |

| G2/M Arrest (IC50) | 340 pM | [3] |

| Maximal G2/M Accumulation | 80% | [1] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline key experimental protocols for investigating the bystander effect of this compound.

In Vitro Bystander Effect Co-culture Assay

This assay is designed to evaluate the ability of a cytotoxic agent released from target cells to kill neighboring non-target cells.[6][7]

1. Cell Line Preparation:

- Antigen-positive (Ag+) cells (e.g., HER2-positive SK-BR-3) are used as the target cells.

- Antigen-negative (Ag-) cells (e.g., HER2-negative MCF7) are used as the bystander cells. To distinguish between the two cell lines, the Ag- cells can be engineered to express a fluorescent protein, such as Green Fluorescent Protein (GFP).[15]

2. Co-culture Seeding:

- Ag+ and Ag- cells are seeded in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).[6] The total cell density should be optimized for logarithmic growth over the course of the experiment.

3. Treatment:

- Cells are treated with the ADC (e.g., an anti-HER2-DM1 conjugate) at various concentrations. Controls should include untreated co-cultures and monocultures of each cell line with and without the ADC.

4. Monitoring and Data Acquisition:

- Cell viability is monitored over time (e.g., 72-96 hours) using real-time imaging systems or impedance-based measurements.[6][16]

- At the end of the experiment, the viability of the Ag- (GFP-positive) and Ag+ (GFP-negative) populations can be quantified using flow cytometry or high-content imaging.

5. Data Analysis:

- The percentage of dead Ag- cells in the co-culture treated with the ADC is compared to the percentage of dead Ag- cells in the monoculture treated with the same ADC concentration. A significant increase in the death of Ag- cells in the co-culture indicates a bystander effect.

Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released into the extracellular medium and can subsequently kill bystander cells.[6][16]

1. Preparation of Conditioned Medium:

- Ag+ cells are seeded in a culture plate and treated with the ADC for a specified period (e.g., 48-72 hours) to allow for payload release.

- The cell culture supernatant (conditioned medium) is then collected and centrifuged to remove any detached cells or debris.

2. Treatment of Bystander Cells:

- Ag- cells are seeded in a separate 96-well plate.

- The conditioned medium from the ADC-treated Ag+ cells is added to the Ag- cells. Control wells should receive conditioned medium from untreated Ag+ cells.

3. Viability Assessment:

- The viability of the Ag- cells is assessed after a defined incubation period (e.g., 72 hours) using standard viability assays such as CellTiter-Glo® or MTS assays.

4. Interpretation:

- A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to controls, demonstrates that a cytotoxic, cell-permeable payload was released into the medium.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes involved in the action and investigation of this compound.

Caption: Intracellular signaling pathway of an ADC delivering this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 3. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]

- 8. Maximizing Therapeutic Efficacy with In Vitro Bystander Effect Assays - Blog - ICE Bioscience [en.ice-biosci.com]

- 9. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 15. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

Methodological & Application

Synthesis of S-methyl DM1: A Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of S-methyl DM1 (N2'-deacetyl-N2'-(3-methylthio-1-oxopropyl)-maytansine), a key metabolite of the antibody-drug conjugate (ADC) payload DM1 (mertansine). This compound is a potent microtubule inhibitor and is essential for studying the metabolism, activity, and potential bystander effect of DM1-containing ADCs.

Introduction

This compound is the primary cellular and liver metabolite of ADCs that utilize the thiol-containing maytansinoid, DM1.[1][2][3] Understanding the synthesis and biological activity of this metabolite is crucial for the preclinical and clinical development of such ADCs. This compound itself exhibits potent anti-cancer effects by binding to tubulin and suppressing microtubule dynamic instability.[4][5] This protocol details the S-methylation of DM1 to produce this compound for research purposes.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a basis for its characterization and use in further studies.

| Parameter | Value | Reference |

| Molecular Weight | 752.32 Da | [1] |

| Chemical Formula | C36H50ClN3O10S | [1] |

| Tubulin Binding Affinity (Kd) | 0.93 μM | [4][5] |

| Microtubule Assembly Inhibition (IC50) | 4 μM | [4][5] |

| Purity (as commercially available standard) | ≥ 98% by C18 HPLC | [2] |

Experimental Protocol: S-methylation of DM1

This protocol is based on established laboratory procedures for the S-methylation of thiol-containing maytansinoids.[4]

Materials and Reagents:

-

DM1 (mertansine)

-

Methyl iodide (CH3I), excess

-

N,N-diisopropylethylamine (DIPEA)

-

N,N-dimethylformamide (DMF), anhydrous

-

Reverse-phase preparatory High-Performance Liquid Chromatography (HPLC) system

-

Acetonitrile (ACN), HPLC grade

-

Deionized water, HPLC grade

-

Standard laboratory glassware and equipment

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, dissolve DM1 in anhydrous N,N-dimethylformamide (DMF). The vessel should be equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: To the stirred solution of DM1, add an excess of methyl iodide followed by N,N-diisopropylethylamine (DIPEA). The base, DIPEA, facilitates the deprotonation of the thiol group on DM1, enabling its reaction with methyl iodide.

-

Reaction: Allow the reaction to proceed overnight at room temperature with continuous stirring. The progress of the reaction can be monitored by an appropriate analytical technique, such as analytical HPLC or LC-MS, to confirm the consumption of the starting material (DM1) and the formation of the desired product (this compound).

-

Purification: Upon completion of the reaction, the crude this compound is purified by reverse-phase preparatory HPLC. A linear gradient of acetonitrile in deionized water is typically used as the mobile phase to elute the product.

-

Characterization: The purity and identity of the isolated this compound should be confirmed using analytical HPLC and mass spectrometry.[4]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

- 1. cellmosaic.com [cellmosaic.com]

- 2. cellmosaic.com [cellmosaic.com]

- 3. cellmosaic.com [cellmosaic.com]

- 4. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: In Vitro Cytotoxicity Assay for S-methyl DM1

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-methyl DM1, a thiomethyl derivative of the potent microtubule inhibitor maytansine, is a critical component in the development of antibody-drug conjugates (ADCs).[1][2] As a cytotoxic payload, it is designed to be delivered specifically to target cells, such as cancer cells, where it exerts its anti-proliferative effects. The mechanism of action of this compound involves its binding to tubulin, which disrupts microtubule dynamics, leading to a halt in the cell cycle at the G2/M phase and subsequent apoptosis.[1][3][4]

Accurate and reproducible in vitro cytotoxicity assays are fundamental for the preclinical evaluation of this compound and ADCs containing this payload. These assays are essential for determining the potency of the compound, typically expressed as the half-maximal inhibitory concentration (IC50), and for understanding its cellular effects. This document provides a detailed protocol for determining the in vitro cytotoxicity of this compound using a colorimetric MTT assay and includes a supplementary protocol for cell cycle analysis by flow cytometry to further characterize its mechanism of action.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (pM) | Citation |

| MCF7 | Breast Cancer | 330 | [1][3] |

| SK-Br-3 | Breast Cancer | 30 | [5] |

Note: IC50 values can vary depending on the specific experimental conditions, including cell line passage number, assay duration, and detection method.

Table 2: Recommended Seeding Densities for Common Cancer Cell Lines in 96-well plates

| Cell Line | Seeding Density (cells/well) |

| MCF7 | 5,000 - 10,000 |

| SK-BR-3 | 3,000 - 8,000 |

| BT-474 | 8,000 - 15,000 |

| MDA-MB-231 | 5,000 - 10,000 |

| A549 | 3,000 - 7,000 |

| HeLa | 2,000 - 5,000 |

Note: It is crucial to optimize the seeding density for each cell line to ensure logarithmic growth throughout the experiment.

Experimental Protocols

Safety Precautions

This compound is a highly potent cytotoxic agent and should be handled with extreme caution in a controlled laboratory environment.[6][7] Adherence to the following safety measures is mandatory:

-

Work in a certified chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double gloves.

-

Avoid inhalation of the powder or aerosolized solutions.

-

Prevent skin and eye contact.

-

Dispose of all contaminated materials and waste according to institutional guidelines for hazardous chemical waste.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on adherent cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

This compound

-

Selected cancer cell line (e.g., MCF7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: a. Culture the selected cancer cell line to ~80% confluency. b. Harvest the cells using trypsin-EDTA and perform a cell count. c. Dilute the cell suspension to the optimized seeding density (see Table 2) in complete culture medium. d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 pM to 100 nM). It is recommended to perform a 10-fold dilution series for the initial range-finding experiment, followed by a more refined 2- or 3-fold dilution series around the estimated IC50. c. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only). d. After 24 hours of cell incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells. e. Incubate the plate for the desired exposure time (typically 72 hours).

-

MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals. c. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.

-

Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis and IC50 Calculation:

-

Calculate Percent Viability:

-

Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

-

-

Generate Dose-Response Curve:

-

Plot the percent viability against the logarithm of the this compound concentration.

-

-

Determine IC50 Value:

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) with software such as GraphPad Prism or similar to calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.[3]

-

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

-

This compound

-

Selected cancer cell line

-

Complete cell culture medium

-

PBS

-

Trypsin-EDTA

-

70% cold ethanol

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat the cells with this compound at concentrations around the IC50 value and a vehicle control for 24-48 hours.

-

Cell Harvesting and Fixation: a. Harvest both adherent and floating cells. b. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. c. Wash the cell pellet with PBS and centrifuge again. d. Resuspend the cell pellet in 1 mL of cold PBS. e. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. f. Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Staining: a. Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. b. Wash the cell pellet with PBS and centrifuge. c. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. d. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Acquire data for at least 10,000 events per sample. c. Analyze the DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Caption: Experimental workflow for the in vitro cytotoxicity MTT assay.

Caption: Mechanism of action of this compound leading to apoptosis.

References

- 1. 2.7.4. Calculation of the IC50 Values [bio-protocol.org]

- 2. MTT (Assay protocol [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. MTT assay overview | Abcam [abcam.com]

- 5. cellmosaic.com [cellmosaic.com]

- 6. youtube.com [youtube.com]

- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Application Notes and Protocols for S-methyl DM1 as a Reference Standard in HPLC Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-methyl DM1 is a critical metabolite of antibody-drug conjugates (ADCs) that utilize the cytotoxic agent DM1 (mertansine). As a thiomethyl derivative of maytansine, this compound acts as a potent microtubule inhibitor.[1] In the field of drug development, particularly in the pharmacokinetic and pharmacodynamic studies of DM1-based ADCs, this compound serves as an essential reference standard for its quantification in various biological matrices. Its stability compared to the thiol-containing DM1 makes it a reliable calibrator in HPLC and LC-MS/MS analyses.[2]

These application notes provide detailed protocols for the use of this compound as a reference standard in HPLC analysis, including the preparation of standard solutions, a validated HPLC-DAD method, and guidance on data interpretation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Name | N2'-deacetyl-N2'-(3-methylthio-1-oxopropyl)-maytansine | [2] |

| Molecular Formula | C₃₆H₅₀ClN₃O₁₀S | [2] |

| Molecular Weight | 752.32 g/mol | [2] |

| Purity (by C18 HPLC) | ≥ 98% | [2] |

| Appearance | Typically supplied as a solution in DMSO | [1][2] |

| Storage Conditions | -20°C for long-term storage | [2] |

Experimental Protocols

Preparation of this compound Standard Solutions

Accurate preparation of calibration standards is fundamental to the reliability of quantitative analysis. The following protocol outlines the preparation of this compound standard solutions from a stock solution.

Materials:

-

This compound reference standard (typically 10 mM in DMSO)[1][2]

-

Dimethyl sulfoxide (DMSO), HPLC grade

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Deionized water (H₂O), HPLC grade

-

Calibrated pipettes and sterile pipette tips

-

Amber glass vials

Protocol:

-

Stock Solution Handling:

-

Allow the this compound stock solution (e.g., 10 mM in DMSO) to equilibrate to room temperature before use.

-

Vortex the stock solution gently to ensure homogeneity.

-

-

Preparation of Working Stock Solution (e.g., 1 mg/mL):

-

Calculate the volume of the 10 mM stock solution needed to prepare a 1 mg/mL working stock solution. The molecular weight of this compound is 752.32 g/mol .

-

Dilute the required volume of the 10 mM stock solution with DMSO to achieve a final concentration of 1 mg/mL.

-

-

Preparation of Calibration Curve Standards:

-

Perform serial dilutions of the 1 mg/mL working stock solution with a suitable solvent (e.g., 50:50 ACN:H₂O) to prepare a series of calibration standards. The concentration range should bracket the expected concentration of this compound in the samples.

-

A suggested calibration curve range, based on a validated method for the analogous S-methyl-DM4, is 0.06 µg/mL to 20 µg/mL.[3]

-

Prepare at least five calibration standards of different concentrations. An example dilution series is provided in the table below.

-

| Standard Level | Concentration (µg/mL) | Preparation from 1 mg/mL Stock |

| 1 | 20 | Dilute 20 µL of stock to 1 mL |

| 2 | 10 | Dilute 10 µL of stock to 1 mL |

| 3 | 5 | Dilute 5 µL of stock to 1 mL |

| 4 | 1 | Dilute 1 µL of stock to 1 mL |

| 5 | 0.5 | Dilute 0.5 µL of stock to 1 mL |

| 6 | 0.1 | Dilute 10 µL of 10 µg/mL standard to 1 mL |

| 7 | 0.06 | Dilute 6 µL of 10 µg/mL standard to 1 mL |

| Blank | 0 | Diluent only |

-

Storage of Standard Solutions:

-

Store all prepared standard solutions in amber glass vials at -20°C to prevent degradation.

-

Allow standards to equilibrate to room temperature before injection into the HPLC system.

-

HPLC-DAD Method for Quantification of this compound

This protocol is adapted from a validated method for the simultaneous quantification of DM4 and S-methyl-DM4.[3]

Instrumentation:

-

HPLC system with a Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

-

Autosampler

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reversed-phase, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Isocratic elution with Methanol and Water (e.g., 75:25 v/v) containing 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 20 µL |

| Detection Wavelength | 254 nm |

| Run Time | Approximately 15 minutes |

Analysis Procedure:

-

System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Calibration Curve: Inject the prepared calibration standards in ascending order of concentration.

-

Sample Analysis: Inject the unknown samples for analysis.

-

Data Acquisition and Processing: Acquire and process the chromatograms using appropriate software. Integrate the peak area corresponding to this compound.

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards. Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.

Data Presentation

The following tables summarize the expected performance characteristics of the HPLC-DAD method, based on the validation data for the structurally similar S-methyl-DM4.[3]

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.06 - 20 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Limit of Detection (LOD) | 0.025 µg/mL |

| Limit of Quantification (LOQ) | 0.06 µg/mL |

Table 2: Precision and Trueness Data

| Concentration Level | Intraday Precision (%RSD) | Interday Precision (%RSD) | Intraday Trueness (%Bias) | Interday Trueness (%Bias) |

| Low QC (e.g., 0.2 µg/mL) | < 15% | < 15% | ± 15% | ± 15% |

| Mid QC (e.g., 2 µg/mL) | < 15% | < 15% | ± 15% | ± 15% |

| High QC (e.g., 15 µg/mL) | < 15% | < 15% | ± 15% | ± 15% |

Visualizations

Experimental Workflow for this compound Quantification

The following diagram illustrates the overall workflow for the quantification of this compound in a sample using the reference standard.

Caption: Workflow for this compound quantification using HPLC.

Metabolic Pathway of DM1-Containing ADCs

This diagram illustrates the intracellular trafficking and metabolic conversion of a DM1-containing ADC to this compound.

References

Application of S-methyl DM1 in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of S-methyl DM1, a key metabolite of the maytansinoid payload DM1, and its significance in the development of Antibody-Drug Conjugates (ADCs). Detailed protocols for relevant experimental procedures are included to facilitate research and development in this field.

Introduction to this compound in ADCs

This compound is the primary and most active metabolite of ADCs that utilize the thiol-containing maytansinoid, DM1 (emtansine), conjugated to a monoclonal antibody (mAb) via a linker.[1][2] DM1 is a potent microtubule-targeting agent that induces mitotic arrest and cell death in rapidly dividing cancer cells.[3] Upon internalization of the ADC into the target cancer cell, the linker is cleaved, and DM1 is released. Subsequently, DM1 can be metabolized to this compound. Understanding the properties and activity of this compound is crucial for the preclinical and clinical evaluation of DM1-based ADCs.

Mechanism of Action

This compound, like its parent compound DM1, exerts its cytotoxic effect by inhibiting microtubule polymerization. It binds to tubulin at the vinca alkaloid binding site, disrupting microtubule dynamics.[1][4] This interference with the microtubule network leads to the arrest of the cell cycle at the G2/M phase and ultimately triggers apoptosis (programmed cell death).[4] The potent anti-mitotic activity of this compound makes it a critical component of the therapeutic efficacy of DM1-containing ADCs.

Data Presentation

The following tables summarize the in vitro cytotoxicity of this compound and DM1 against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | This compound IC50 (nM) | DM1 IC50 (nM) | Reference |

| MCF7 | Breast Cancer | 0.33 | - | [4] |

| MDA-MB-361 S (sensitive) | Breast Cancer | - | 1.8 | [5] |

| MDA-MB-361 TR (resistant) | Breast Cancer | - | 10.1 | [5] |

| MDA-MB-361 TCR (resistant) | Breast Cancer | - | 14.5 | [5] |

| HCC1954 | Breast Cancer | - | 17.2 (as SMCC-DM1) | [6] |

| MDA-MB-468 | Breast Cancer | - | 49.9 (as SMCC-DM1) | [6] |

Note: The IC50 values for HCC1954 and MDA-MB-468 cells are for the SMCC-DM1 conjugate, not free DM1.

Experimental Protocols

Detailed methodologies for key experiments in the development and evaluation of this compound and DM1-containing ADCs are provided below.

Protocol 1: ADC Conjugation (SMCC-DM1)

This protocol describes the conjugation of a thiol-containing payload (DM1) to a monoclonal antibody (mAb) using a non-cleavable SMCC (succinimidyl-4-(maleimidomethyl)cyclohexane-1-carboxylate) linker.[7][8]

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

SMCC-DM1 conjugate

-

Dimethyl sulfoxide (DMSO)

-

Conjugation buffer (e.g., borate buffer, pH 8.0)

-

Quenching solution (e.g., glycine or Tris buffer)

-

Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))

-

Characterization instruments (e.g., UV-Vis spectrophotometer, mass spectrometer)

Procedure:

-

Antibody Preparation:

-

Buffer exchange the mAb into the conjugation buffer.

-

Adjust the mAb concentration to the desired level (e.g., 5-10 mg/mL).

-

-

SMCC-DM1 Preparation:

-

Dissolve the SMCC-DM1 in DMSO to create a stock solution.

-

-

Conjugation Reaction:

-

Slowly add the SMCC-DM1 stock solution to the mAb solution while gently stirring. The molar ratio of SMCC-DM1 to mAb will determine the drug-to-antibody ratio (DAR) and should be optimized.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 2-4 hours).

-

-

Quenching:

-

Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted SMCC-DM1.

-

-

Purification:

-

Purify the ADC from unconjugated payload and other reaction components using SEC or TFF.

-

-

Characterization:

-

Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer.

-

Calculate the DAR using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.

-

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound or an ADC on cancer cell lines using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound or ADC

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound or the ADC in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

-

MTT Addition:

-

Add MTT reagent to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

-

Solubilization:

-

Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Reading:

-

Read the absorbance of each well at 570 nm using a microplate reader.

-

-

IC50 Calculation:

-

Plot the absorbance values against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 3: In Vivo Xenograft Efficacy Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of a DM1-based ADC in a subcutaneous xenograft mouse model.[1][9][10][11][12]

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Human cancer cell line

-

Matrigel (optional)

-

ADC and vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of human cancer cells (often mixed with Matrigel to enhance tumor take-rate) into the flank of the immunodeficient mice.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

-

Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Treatment Administration:

-

Administer the ADC (at various dose levels) and the vehicle control to the respective groups via an appropriate route (typically intravenously). The dosing schedule will depend on the specific ADC and tumor model.

-

-

Monitoring:

-

Continue to monitor tumor growth by caliper measurements throughout the study.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Observe the general health and behavior of the animals.

-

-

Endpoint and Data Analysis:

-

The study can be terminated when tumors in the control group reach a maximum allowable size or after a predetermined period.

-

At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

-

Calculate tumor growth inhibition (TGI) to assess the efficacy of the ADC.

-

Conclusion

This compound is a critical and potent metabolite of DM1-based ADCs. A thorough understanding of its mechanism of action and cytotoxic profile is essential for the successful development of these targeted cancer therapies. The protocols provided herein offer a foundation for the synthesis, characterization, and evaluation of ADCs containing maytansinoid payloads.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of T‐DM1‐resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 4. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. lornajane.net [lornajane.net]

- 8. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]

- 10. In-Vivo Cancer Therapeutic Testing Services - Molecular Immunologic & Translational Sciences (MITS) Core [med.virginia.edu]

- 11. researchgate.net [researchgate.net]

- 12. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]

Application Notes and Protocols: The Experimental Use of S-methyl DM1 in Xenograft Models

Introduction

S-methyl DM1 is a highly potent, thiomethyl-containing derivative of the microtubule-targeting agent maytansine.[1][2] It is a key active cellular metabolite of several antibody-drug conjugates (ADCs) that utilize thiol-containing maytansinoids, such as DM1.[2] These ADCs are designed for tumor-specific delivery, aiming to overcome the systemic toxicity associated with the parent compound, maytansine.[1] Upon internalization by target cancer cells, the ADC is processed, releasing its cytotoxic payload. This compound is one such payload metabolite that exerts a powerful anti-tumor effect by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][3] Xenograft models, where human tumor cells are implanted into immunocompromised mice, are crucial preclinical tools for evaluating the in vivo efficacy, pharmacokinetics, and therapeutic window of these ADCs.[4][5] These notes provide an overview of the mechanism, applications, and protocols for studying ADCs that generate this compound in xenograft models.

Mechanism of Action

Antibody-drug conjugates designed to release maytansinoid metabolites function through a multi-step process. The antibody component selectively binds to a specific antigen on the surface of cancer cells, leading to the internalization of the ADC-antigen complex via endocytosis.[1][6] Once inside the cell, the complex is trafficked to lysosomes, where the antibody is degraded.[6] Depending on the linker chemistry, the cytotoxic drug is released. For ADCs with a disulfide linker, cellular processing can result in the release of this compound, which then engages with its intracellular target, tubulin.[1][7]

This compound potently suppresses microtubule dynamic instability.[1][2] It binds with high affinity to the tips of microtubules, inhibiting both their growth and shortening phases.[1][3] This disruption of microtubule function leads to a mitotic arrest in the G2/M phase of the cell cycle, ultimately inducing cell death through apoptosis or mitotic catastrophe.[1][8] The half-maximal inhibitory concentration (IC50) for mitotic arrest by this compound has been measured at 330 pM in MCF7 cells.[1]

References

- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]